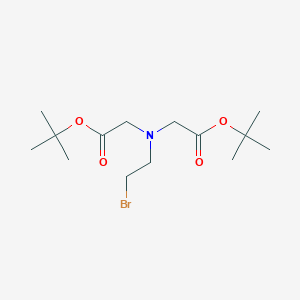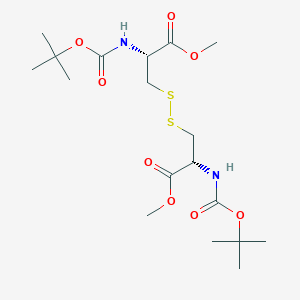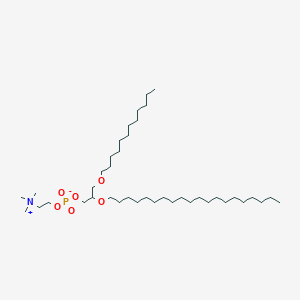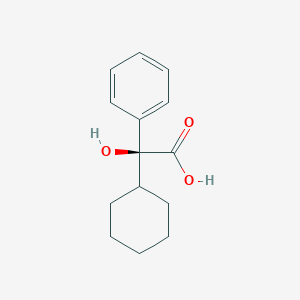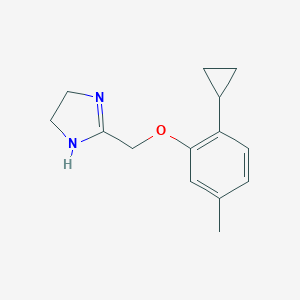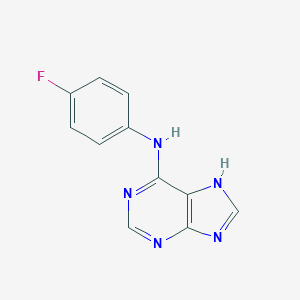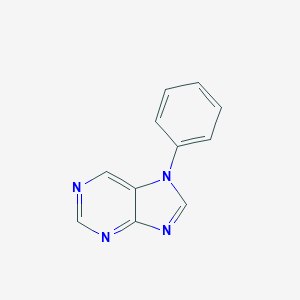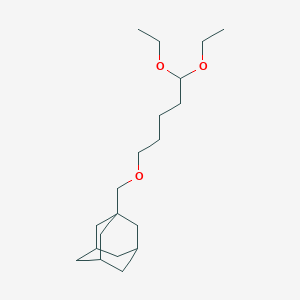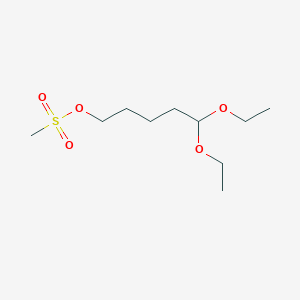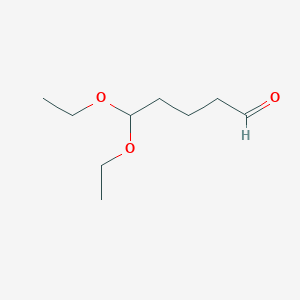
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose is a carbohydrate derivative . It is a tetra-acetyl derivative of 2-deoxy-D-glucopyranose .
Synthesis Analysis
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose involves several steps. A method from the 1960s to synthesize the N,N-diacetyl derivative of peracetylated beta-D-glucosamine was improved by assistance of molecular sieves . More recently, the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Molecular Structure Analysis
The molecular formula of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose is C14H20O9 . Its molecular weight is 332.30 g/mol . The InChI string and SMILES string provide more detailed information about its molecular structure .Chemical Reactions Analysis
The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose include its molecular weight, which is 332.30 g/mol . Its optical activity is [α]/D 30.0±2.0°, c = 1 in H2O . The composition includes carbon (42.9-44.7%) and nitrogen (3.4-3.9%) .Scientific Research Applications
Synthesis of Glycosaminoglycan Analogues
This compound is a valuable intermediate in the synthesis of heparin-like glycosaminoglycans (GAGs), which are essential for various biological functions, including anticoagulation and cell signaling . The acetyl groups protect the sugar molecule during the chemical reactions, allowing for specific modifications that lead to the creation of GAG structures.
Nanoparticle Fabrication
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose has been used to fabricate poly(lactic-co-glycolic acid) (PLGA) nanoparticles . These nanoparticles are promising for drug delivery systems due to their biocompatibility and ability to be engineered for controlled release of therapeutic agents.
Antibacterial and Antioxidant Applications
Derivatives of this compound, such as carbazones containing both monosaccharide and isatin moieties, have shown in vitro antibacterial and in vivo antioxidant activities . This indicates potential for the development of new therapeutic agents.
Metabolic Engineering
The compound has been investigated for its role in metabolic processing. Preliminary studies suggest that when loaded into nanoparticles, it could potentially improve the bioavailability and efficiency of metabolic engineering in vivo .
Inositol Synthase Substrate Studies
Phosphorylated derivatives of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose are valuable for studying substrates for inositol synthase . This enzyme plays a crucial role in the biosynthesis of inositol, a compound essential for cell membrane formation.
Preparation of Anionic Surfactants
The compound is also used in the preparation of anionic surfactants . These surfactants have various applications, including detergents and emulsifiers, and are important in industrial processes.
Mechanism of Action
Target of Action
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose is a derivative of glucose, a fundamental monosaccharide in the body. It is likely to interact with enzymes and proteins that metabolize glucose or other similar compounds . .
Mode of Action
As a glucose derivative, it may be involved in glycosylation processes, where it could potentially modify proteins or other molecules . The acetyl groups on the molecule could also play a role in its interactions with its targets .
Biochemical Pathways
Given its structural similarity to glucose, 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose may be involved in similar biochemical pathways. These could include glycolysis, the pentose phosphate pathway, or other metabolic pathways involving glucose . .
Pharmacokinetics
The pharmacokinetics of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the literature. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. The acetyl groups may influence its solubility and therefore its absorption and distribution .
Result of Action
Given its structural similarity to glucose, it may have effects on cellular metabolism or other processes involving glucose .
Action Environment
The action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose may be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the compound. Additionally, the presence of other molecules could influence its interactions with its targets .
properties
IUPAC Name |
[(2R,3S,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEORKVJPIJWNG-VMXNZORSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447840 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |
CAS RN |
69515-91-9 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose into the structure of nalidixic acid?
A1: The research aimed to enhance the antimicrobial properties of nalidixic acid while potentially improving its safety profile []. By conjugating nalidixic acid with D-(+)-glucosamine, the researchers synthesized novel compounds, including one featuring 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose []. This modification led to increased antimicrobial activity against several bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) and resistant Escherichia coli []. Notably, the modified compounds displayed lower cytotoxicity compared to the original nalidixic acid, suggesting a potential improvement in safety [].
Q2: How does the structure of the 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose-containing compound relate to its antimicrobial activity?
A2: While the exact mechanism of action wasn't fully elucidated in the research, the study suggests that the inclusion of the glucosamine moiety, particularly in the form of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, contributes significantly to the enhanced antimicrobial activity []. This could be due to improved interaction with bacterial targets, altered uptake mechanisms, or a combination of factors. Further research, including investigations into structure-activity relationships, is needed to understand the precise mechanisms underlying the observed antimicrobial effects [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



